Ring Size: Thiane vs. Thietane Core
The target compound contains a six-membered tetrahydrothiopyran (thiane) ring, which exhibits lower ring strain and distinct conformational preferences compared to the four-membered thietane ring found in the closest structural analog, 2-Methoxy-2-(thietan-3-yl)propan-1-amine . This structural difference is quantified by a difference in molecular weight of 28.05 g/mol and in molecular formula (C9H19NOS vs. C7H15NOS). The larger, less strained thiane ring is expected to confer greater chemical stability and different spatial orientation of the amine group, directly influencing its reactivity as a nucleophile and its binding interactions in biological systems [1].
| Evidence Dimension | Molecular weight and formula |
|---|---|
| Target Compound Data | 189.32 g/mol (C9H19NOS) |
| Comparator Or Baseline | 161.27 g/mol (C7H15NOS) for 2-Methoxy-2-(thietan-3-yl)propan-1-amine |
| Quantified Difference | 28.05 g/mol difference |
| Conditions | Calculated from molecular formula |
Why This Matters
The difference in ring size and molecular weight directly impacts a compound's physicochemical properties, including its LogP, solubility, and membrane permeability, which are critical for optimizing a lead series in medicinal chemistry.
- [1] Wermuth, C. G. (2008). The Practice of Medicinal Chemistry, 3rd Ed. Academic Press. View Source
